molecular formula C24H20ClN7O B6567352 2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1006275-13-3

2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6567352
CAS No.: 1006275-13-3
M. Wt: 457.9 g/mol
InChI Key: PMCWWKUOLNOLEG-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidin-4-yl core substituted with a 2,3-dimethylphenyl group at position 1. A 3-methyl-1H-pyrazol-5-yl moiety is appended to the pyrimidine ring, and the pyrazole nitrogen is further functionalized with a 2-chlorobenzamide group. Its synthesis likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as inferred from analogous protocols in related compounds .

Properties

IUPAC Name

2-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O/c1-14-7-6-10-20(16(14)3)31-22-18(12-28-31)23(27-13-26-22)32-21(11-15(2)30-32)29-24(33)17-8-4-5-9-19(17)25/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCWWKUOLNOLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Source
2-Chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide (Target) C₂₅H₂₂ClN₇O 488.0 (calculated) 2-Chlorobenzamide, 2,3-dimethylphenyl, 3-methylpyrazole Not reported
4-Ethoxy analog (N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide) C₂₇H₂₇N₇O₂ 514.2 (calculated) 4-Ethoxybenzamide, 2,3-dimethylphenyl, 3-methylpyrazole Not reported
Example 53 (Fluorinated chromenone derivative) C₃₁H₂₄F₂N₆O₄ 589.1 (observed) 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl, 2-fluoro-N-isopropylbenzamide 175–178
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₉Cl₂N₃O 298.1 (calculated) 4-Chlorophenyl, 3-cyanopyrazole, chloroacetamide Not reported

Key Observations :

  • Molecular Weight: The fluorinated chromenone derivative (Example 53) has a significantly higher molecular weight (589.1 g/mol) due to its extended aromatic system, which may influence pharmacokinetics (e.g., solubility) .
  • Thermal Stability : Example 53’s melting point (175–178°C) suggests moderate thermal stability, though data for the target compound remains unreported.

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